3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Brand Name:
Vulcanchem
CAS No.:
175203-48-2
VCID:
VC20920445
InChI:
InChI=1S/C15H18N4O3/c1-10(2)18-9-12(13(16)17-22)14(20)19(15(18)21)8-11-6-4-3-5-7-11/h3-7,9-10,22H,8H2,1-2H3,(H2,16,17)
SMILES:
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=NO)N
Molecular Formula:
C15H18N4O3
Molecular Weight:
302.33 g/mol
3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
CAS No.: 175203-48-2
Cat. No.: VC20920445
Molecular Formula: C15H18N4O3
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175203-48-2 |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 3-benzyl-N'-hydroxy-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboximidamide |
| Standard InChI | InChI=1S/C15H18N4O3/c1-10(2)18-9-12(13(16)17-22)14(20)19(15(18)21)8-11-6-4-3-5-7-11/h3-7,9-10,22H,8H2,1-2H3,(H2,16,17) |
| Standard InChI Key | AJBWQWDJFIRUNT-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)/C(=N\O)/N |
| SMILES | CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=NO)N |
| Canonical SMILES | CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=NO)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator